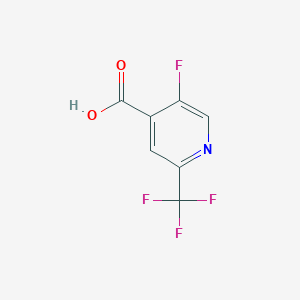

5-Fluoro-2-(trifluoromethyl)isonicotinic acid

Description

Contextualization of Fluorinated Pyridine (B92270) Carboxylic Acids in Chemical Research

Fluorinated pyridine carboxylic acids are a class of compounds that command considerable attention in chemical research, largely due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The pyridine nucleus itself is a common scaffold in drug design, known to improve water solubility and serve as a versatile pharmacophore. nih.gov The introduction of fluorine atoms onto this scaffold can dramatically alter the parent molecule's physicochemical properties.

Research into fluorinated pyridine derivatives has a history stretching back to the mid-20th century, initially focusing on enhancing the bioactivity of heterocyclic compounds. The strategic replacement of other halogens with fluorine was found to improve metabolic stability and lipophilicity. This has led to the development of numerous bioactive agents where the fluorinated pyridine core is essential for function. For instance, the demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) highlights the industrial importance of this class of compounds for producing crop-protection products. nih.gov

Significance of Trifluoromethyl and Fluoro Substituents in Molecular Design

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a key strategy in modern molecular design. apolloscientific.co.uk These substituents are not mere decorations; they exert profound effects on a molecule's electronic and physical properties.

The lone fluorine atom and the trifluoromethyl group are both strongly electron-withdrawing, which can significantly alter the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. The trifluoromethyl group, in particular, is one of the most electron-withdrawing groups used in medicinal chemistry. nih.gov Its impact on molecular properties is summarized in the table below.

| Property Affected | Impact of Trifluoromethyl (-CF3) Group |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments, which can enhance membrane permeability. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown. |

| Binding Affinity | Can improve interactions with biological targets through enhanced hydrophobic and electrostatic interactions. |

| Acidity/Basicity | Its strong electron-withdrawing nature lowers the pKa of nearby acidic protons and reduces the basicity of nitrogen atoms in a heterocyclic ring. |

The single fluoro substituent contributes similarly by increasing metabolic stability and modulating electronic properties, making the combination of both groups a powerful tool for fine-tuning molecular characteristics. apolloscientific.co.uk This dual-fluorination strategy is often employed to optimize a lead compound into a viable drug candidate.

Overview of Academic Research Trajectories for Pyridine-based Organic Acids

Academic research on pyridine-based organic acids is diverse and expansive. These compounds are not only targets for synthesis but also serve as versatile building blocks and functional molecules in a variety of chemical disciplines.

In medicinal chemistry, the pyridine carboxylic acid scaffold is a "privileged structure," appearing in a wide array of therapeutic agents. Novel synthetic routes to access complex derivatives, such as 2-(trifluoromethyl)nicotinic acids, are continuously being developed to serve as key intermediates for new drugs. nih.govsemanticscholar.org

Beyond pharmaceuticals, these acids are explored in materials science. For example, fluorinated isonicotinic acids have been used as organic linkers to create metal-organic frameworks (MOFs). rsc.org These materials have potential applications in gas storage and catalysis, where the fluorine atoms can influence the framework's structure and properties. rsc.org Furthermore, the unique coordination chemistry of pyridine carboxylic acids with metals is an active area of investigation, with studies exploring how isomeric ligands affect the structure and binding activity of metal complexes. rsc.org Research also extends to their use in developing new labeling agents for applications like positron emission tomography (PET), a powerful medical imaging technique. nih.govmdpi.com

Referenced Compound Properties

The table below lists key physical and chemical properties for several fluorinated pyridine carboxylic acids related to the subject compound, providing a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-(Trifluoromethyl)nicotinic acid | 131747-40-5 | C₇H₄F₃NO₂ | 191.11 | 184-189 |

| 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 | C₇H₄F₃NO₂ | 191.11 | 184-188 |

| 3-Fluoroisonicotinic acid | 402-66-4 | C₆H₄FNO₂ | 141.10 | Not Available |

| 5-Fluoro-2-(m-tolyl)isonicotinic acid | 2826713-25-9 | C₁₃H₁₀FNO₂ | 231.22 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTABCCRCKKQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-61-7 | |

| Record name | 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid and Its Precursors

Strategies for Pyridine (B92270) Ring Construction with Integrated Fluorine and Trifluoromethyl Moieties

Building the pyridine ring from acyclic precursors that already contain the necessary fluorine and trifluoromethyl groups is a common and effective strategy. nih.gov This approach, known as cyclocondensation, offers control over the substitution pattern from the outset.

Cyclocondensation reactions leverage readily available fluorinated starting materials to construct the pyridine ring. nih.gov This method is one of the primary routes for preparing trifluoromethylpyridine (TFMP) derivatives. nih.gov The selection of the building block is critical as it dictates the final substitution pattern. A modern approach involves the Rh(III)-catalyzed C–H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the construction of pyridines with fluorine at the 3-position. nih.gov

Key trifluoromethyl-containing building blocks used in various pyridine syntheses are outlined in the table below.

| Building Block | Chemical Name |

| CF₃COCH₂COOEt | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| CF₃COCl | 2,2,2-Trifluoroacetyl chloride |

| CF₃COOEt | Ethyl 2,2,2-trifluoroacetate |

| EtOCH=CHCOCF₃ | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |

| Data sourced from nih.gov |

These precursors can be condensed with other components, such as enamines or 1,3-dielectrophiles, to form the substituted pyridine ring system. youtube.com

The introduction of a carboxylic acid group at the C-4 position of the pyridine ring (to form an isonicotinic acid derivative) is a key transformation. Achieving high regioselectivity for this step is a significant challenge in pyridine chemistry. nih.gov Modern methods have been developed to directly carboxylate pyridine C-H bonds using carbon dioxide (CO₂), offering an attractive and sustainable approach. nih.govchemistryviews.org

One strategy involves an electrochemical approach where varying the type of electrolysis cell (divided vs. undivided) can reverse the site selectivity of the carboxylation. nih.gov For instance, 2-arylpyridines can be carboxylated at the C4-position with excellent regioselectivity under undivided cell conditions. nih.gov Another powerful method is a copper-catalyzed C-4 selective carboxylation of pyridines with CO₂. chemistryviews.org This process proceeds via an initial C-H phosphination to form a pyridylphosphonium salt, which then undergoes carboxylation. chemistryviews.orgresearchgate.net

| Method | Catalyst/Reagents | Key Features |

| Electrochemical Carboxylation | Undivided electrolysis cell | Provides excellent C-4 regioselectivity for 2-arylpyridines. nih.gov |

| Copper-Catalyzed Carboxylation | CuCl, TMEDA, ZnEt₂, CO₂ | Proceeds via a pyridylphosphonium salt intermediate; shows good functional group tolerance. chemistryviews.org |

These late-stage functionalization techniques are valuable as they can be applied to complex molecules, potentially streamlining the synthesis of derivatives like 5-fluoro-2-(trifluoromethyl)isonicotinic acid from a suitable fluorinated and trifluoromethylated pyridine precursor. chemistryviews.org

Trifluoromethyl Group Installation Techniques

The trifluoromethyl group is a critical pharmacophore that can significantly enhance a molecule's metabolic stability and lipophilicity. nih.govnih.gov Its installation on a pyridine ring can be achieved either by direct trifluoromethylation of the heterocycle or by converting a precursor group, such as a trichloromethyl group.

Direct C-H trifluoromethylation is an efficient method for synthesizing organofluorine compounds but controlling the regioselectivity on an electron-deficient ring like pyridine can be difficult. chemrxiv.org The reaction of pyridine with a trifluoromethyl radical typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org

To overcome this, regioselective methods have been developed. One approach achieves 3-position-selective trifluoromethylation through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgresearchgate.net Another strategy utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy, which allows for highly efficient and regioselective C-H trifluoromethylation by treating the corresponding pyridinium (B92312) salt with trifluoroacetic acid in the presence of a silver carbonate. acs.orgresearcher.life

A well-established and industrially significant method for introducing a trifluoromethyl group is through the halogen exchange (Halex) reaction of a trichloromethyl precursor. nih.gov This method was first used to synthesize benzotrifluoride (B45747) from benzotrichloride (B165768) using antimony trifluoride (SbF₃) and has been adapted for heterocyclic systems. nih.govwikipedia.org

The process typically begins with the radical chlorination of a methyl group on the pyridine ring (e.g., on 3-picoline) to form a trichloromethylpyridine. nih.gov This intermediate is then treated with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group. nih.gov This transformation can be performed in either a liquid or vapor phase, with the latter often being used for large-scale industrial production. nih.gov

| Reaction Step | Reagents | Phase | Description |

| Chlorination | Cl₂ | Liquid or Vapor | Converts a methyl group (e.g., on 3-picoline) to a trichloromethyl group. nih.gov |

| Fluorination (Halex) | HF or SbF₃ | Liquid or Vapor | Exchanges chlorine atoms for fluorine atoms to form the trifluoromethyl group. nih.gov |

Fluorination Strategies for the Pyridine Ring

The introduction of a fluorine atom onto the pyridine ring can modulate the electronic properties and metabolic stability of the molecule. acs.org Direct C-H fluorination offers an atom-economical route, while classical methods often rely on functional group transformations.

A broadly applicable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF₂). nih.gov This reaction proceeds under mild conditions at ambient temperature and shows exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the 2-position). nih.govnih.gov The reaction is tolerant of many functional groups, making it suitable for the late-stage fluorination of complex molecules. nih.gov The mechanism is thought to be similar to the classic Chichibabin amination reaction. pkusz.edu.cn

Another established method for introducing fluorine is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine precursor in the presence of a fluoride source, such as anhydrous hydrogen fluoride (HF) or HF-pyridine. google.com The resulting diazonium salt undergoes fluorodediazoniation to yield the fluoropyridine. google.com

| Method | Reagent | Selectivity | Conditions |

| Direct C-H Fluorination | AgF₂ | Exclusive for position α to nitrogen (C-2/C-6). nih.gov | Ambient temperature, 1 hour. nih.gov |

| Balz-Schiemann Reaction | NaNO₂, anhydrous HF | Position is determined by the starting aminopyridine. google.com | Low temperatures (-78 °C to 70 °C). google.com |

These strategies provide versatile pathways for accessing fluorinated pyridine scaffolds necessary for the synthesis of the target compound.

Selective Fluorination Methods

Selective fluorination involves the direct introduction of a fluorine atom at a specific position on the pyridine ring or a precursor molecule. This is often achieved through electrophilic fluorination, where a reagent delivering an electrophilic fluorine species ("F+") reacts with an electron-rich position on the molecule.

One common strategy involves the activation of the pyridine ring to direct the fluorination. For instance, pyridine derivatives can be activated through hydrosilylation, which forms an enamine intermediate. This intermediate then reacts selectively with an electrophilic fluorinating agent, such as Togni's reagent I, to introduce fluorine at the C3 (or C5) position. chemistryviews.orgchemrxiv.org Another approach uses powerful fluorinating agents like silver(II) fluoride (AgF₂) which can achieve site-selective C-H fluorination of pyridines, typically at the position adjacent to the ring nitrogen (the C2 or C6 position). nih.govresearchgate.net

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. alfa-chemistry.comwikipedia.org The choice of reagent and reaction conditions is crucial for achieving high regioselectivity, as the pyridine ring's inherent electron-deficient nature can make direct electrophilic substitution challenging. chemistryviews.orgacs.org For example, the reaction of 1,2-dihydropyridine precursors with Selectfluor® can yield fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

Table 1: Comparison of Electrophilic Fluorinating Agents for Pyridine Systems

| Reagent | Abbreviation | Typical Substrate | Key Characteristics |

|---|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Activated Pyridines, Enolates | Effective, commercially available, and commonly used in organic synthesis. wikipedia.org |

| Selectfluor® | F-TEDA-BF₄ | Dihydropyridines, Electron-rich aromatics | Highly reactive, stable, and easy to handle solid reagent. alfa-chemistry.comnih.gov |

| Silver(II) fluoride | AgF₂ | Substituted Pyridines, Diazines | Enables direct C-H fluorination adjacent to ring nitrogen under mild conditions. nih.govresearchgate.net |

Indirect Fluorine Incorporation through Halogen Exchange

Indirect fluorine incorporation, most notably through a Halogen Exchange (Halex) reaction, is a widely used industrial method. wikipedia.orgchemtube3d.com This process involves a nucleophilic aromatic substitution (SNAr) where a halogen, typically chlorine, on an activated aromatic ring is displaced by a fluoride ion. chemtube3d.com The reaction is particularly effective for electron-deficient aromatic systems, such as pyridine rings bearing electron-withdrawing groups like a trifluoromethyl group.

The synthesis of this compound can be achieved by first preparing a precursor like 5-chloro-2-(trifluoromethyl)isonicotinic acid. This chlorinated intermediate is then subjected to the Halex process. The reaction is typically carried out at high temperatures (150-250 °C) using a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). wikipedia.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups facilitates the nucleophilic attack by the fluoride ion at the C-5 position.

A specific synthetic route has been reported for related compounds, 5-halo-6-trifluoromethyl nicotinic nitriles, which are direct precursors to the target acid. In this method, the final fluorination step to replace a chlorine atom is achieved using potassium fluoride (KF) in sulfolane at 180°C over 4 hours. researchgate.net

Table 2: Typical Conditions for Halex Reactions on Pyridine Precursors

| Fluoride Source | Solvent | Temperature Range (°C) | Precursor Requirement | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Sulfolane | ~180 | Aryl Chloride/Bromide | researchgate.net |

| Potassium Fluoride (KF) | DMSO | 150 - 250 | Aryl Chloride | wikipedia.orgchemtube3d.com |

| Cesium Fluoride (CsF) | DMF | 150 - 250 | Aryl Chloride | wikipedia.org |

Optimization of Synthetic Pathways

Development of High-Yield and High-Purity Synthesis Routes

The development of high-yield and high-purity routes often involves the systematic optimization of reaction parameters for key steps like the Halex reaction. Factors such as the choice of fluoride source, solvent, temperature, and reaction time are meticulously adjusted to maximize the conversion of the chlorinated precursor to the desired fluorinated product while minimizing side reactions. For instance, the Halex reaction is known to produce synthetically useful yields, often in the range of 80-90%, when conditions are optimized. chemtube3d.com

Streamlined Processes Eliminating Intermediate Purification Steps

To improve efficiency and reduce waste, modern synthetic chemistry is increasingly focused on streamlined processes such as one-pot syntheses or continuous flow chemistry, which can eliminate the need for isolating and purifying intermediate compounds. beilstein-journals.orgnih.gov

In a one-pot synthesis, multiple reaction steps are carried out sequentially in the same reactor without isolating the intermediates. researchgate.net For a multi-step synthesis like that of this compound, this could involve performing the formation of a precursor and its subsequent fluorination in a single process.

Continuous flow chemistry offers significant advantages by performing reactions in a continuously flowing stream within a microreactor or coiled tubing. mdpi.com This technology allows for superior control over reaction parameters like temperature and mixing, enhancing safety, and often improving yield and selectivity. rsc.orgrsc.org For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a continuous flow reactor, avoiding the isolation of intermediates. beilstein-journals.orgresearchgate.net Applying this principle, a sequence involving the cyclization to form the pyridine ring followed by a halogen exchange could potentially be integrated into a continuous flow system, significantly streamlining the production of the target molecule.

Chemical Reactivity and Advanced Derivatization of 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids.

Esterification and Amidation Reactions

5-Fluoro-2-(trifluoromethyl)isonicotinic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or by using coupling agents. For instance, the synthesis of various alkyl esters of related 2-(trifluoromethyl)isonicotinic acids has been documented, suggesting a similar reactivity profile for the title compound. google.com

Amidation reactions proceed by the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. The formation of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a potent RAF inhibitor, highlights the utility of this reaction in the synthesis of complex, biologically active molecules. acs.org The general scheme for these reactions involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl halide, which is then susceptible to nucleophilic attack by an amine.

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 5-fluoro-2-(trifluoromethyl)isonicotinate |

Decarboxylation Studies

The decarboxylation of aromatic carboxylic acids is often a challenging transformation, requiring significant energy input. For this compound, this reaction is expected to be particularly difficult due to the strong sigma bond between the carboxylic carbon and the sp²-hybridized carbon of the electron-deficient pyridine ring. Studies on the decarboxylation of trifluoroacetic acid have shown that such reactions typically necessitate high temperatures and often require the presence of a metal catalyst, such as copper. nih.gov The stability of the pyridine nucleus, further enhanced by the electron-withdrawing substituents, suggests that harsh conditions would be a prerequisite for any successful decarboxylation of this molecule.

Transformations of the Pyridine Nucleus

The pyridine ring in this compound is significantly deactivated towards electrophilic attack but is primed for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is substantially amplified by the presence of the strongly electron-withdrawing fluoro and trifluoromethyl groups. As a result, the pyridine nucleus of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation, which are common for benzene (B151609) and activated aromatic systems, are generally not feasible under standard conditions for this compound. rsc.org

To induce electrophilic substitution, it is often necessary to first activate the ring. One common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide is more susceptible to electrophilic attack, after which the N-oxide functionality can be removed by reduction. wikipedia.org

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridines

The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and trifluoromethyl substituents, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position is a potential leaving group in such reactions. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. ebyu.edu.tr

In this compound, a nucleophile can attack the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The regioselectivity of such reactions on substituted pyridines can be influenced by the nature of the nucleophile and the reaction conditions. For example, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack can occur at the 2, 4, or 6 positions, depending on the nucleophile and reaction parameters. rsc.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Potential Product |

|---|---|---|

| Methoxide | NaOMe, MeOH, Reflux | 5-Methoxy-2-(trifluoromethyl)isonicotinic acid |

| Ammonia | NH₃, High Pressure, High Temperature | 5-Amino-2-(trifluoromethyl)isonicotinic acid |

| Hydrazine | N₂H₄, Reflux | 5-Hydrazinyl-2-(trifluoromethyl)isonicotinic acid |

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be one of the most stable functional groups in organic chemistry. Its transformation typically requires harsh reaction conditions. However, there are instances where the trifluoromethyl group can participate in chemical reactions, particularly when it is attached to an electron-deficient aromatic ring.

Reactions of aromatic trifluoromethyl compounds with certain nucleophilic reagents have been reported. acs.org For example, under forcing conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, although this is a very challenging transformation. The high strength of the carbon-fluorine bonds makes the trifluoromethyl group exceptionally resistant to chemical attack. Therefore, transformations of the trifluoromethyl group on this compound are not expected to be facile and would likely require specialized and vigorous reaction conditions.

Stability and Reactivity under Diverse Reaction Conditions

This compound is a robust molecule, largely due to the presence of the trifluoromethyl group and the fluorine atom on the pyridine ring. The trifluoromethyl group is known for its high chemical and thermal stability. The strong carbon-fluorine bonds in the -CF₃ group are resistant to cleavage under many reaction conditions. Generally, trifluoromethylated aromatic compounds exhibit significant stability towards both acidic and basic hydrolysis.

The reactivity of the isonicotinic acid moiety is influenced by the strong electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group. These substituents decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic attack. The acidity of the carboxylic acid proton is also enhanced by these electron-withdrawing groups.

Derivatization for Specialized Research Applications

Synthesis of Substituted Isonicotinamide (B137802) Derivatives

The synthesis of substituted isonicotinamide derivatives from this compound is a key transformation for creating new chemical entities for research, particularly in drug discovery. The primary method for this conversion is through the formation of an amide bond between the carboxylic acid and a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. hepatochem.com

Commonly employed methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in the case of chiral amines. luxembourg-bio.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium-based reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, particularly for more challenging couplings involving sterically hindered or electron-deficient amines. hepatochem.compeptide.com

The general procedure involves dissolving the this compound, the desired amine, and the coupling reagent in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction. The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive substrates.

Table 1: Common Coupling Reagents for the Synthesis of Isonicotinamide Derivatives

| Coupling Reagent Class | Examples | General Applicability |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Broadly applicable, cost-effective. luxembourg-bio.com |

| Phosphonium Reagents | BOP, PyBOP | High efficiency, suitable for difficult couplings. hepatochem.com |

| Aminium/Uronium Reagents | HBTU, TBTU, HATU, COMU | Very efficient, fast reaction times, low racemization. peptide.com |

| Other | B(OCH₂CF₃)₃, TiF₄ | Borate esters and titanium fluoride for direct amidation. acs.orgresearchgate.net |

The choice of coupling reagent and reaction conditions can be tailored based on the specific properties of the amine being used, such as its nucleophilicity and steric bulk. For example, the in situ formation of an acyl fluoride from the carboxylic acid can be an effective strategy for coupling with sterically hindered amines. rsc.org

Exploration of Bioisosteric Replacements (e.g., related to 2-pyridone analogs)

In medicinal chemistry, the strategic replacement of functional groups with other groups that have similar physical or chemical properties is a common strategy to modulate the biological activity, pharmacokinetic properties, and toxicity of a lead compound. This concept is known as bioisosterism. estranky.sk this compound and its derivatives are excellent candidates for such modifications.

The trifluoromethyl group itself is often used as a bioisostere for a methyl or chloro group, offering increased lipophilicity and metabolic stability. sci-hub.se Furthermore, the entire substituted pyridine ring system can be considered for bioisosteric replacement. One such promising replacement is the 2-pyridone scaffold. sci-hub.se

Table 2: Comparison of Isonicotinic Acid and 2-Pyridone as Bioisosteres

| Feature | This compound | 2-Pyridone Analog |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid is a strong H-bond donor and acceptor. | Amide-like structure, acts as both H-bond donor and acceptor. mdpi.com |

| Acidity/Basicity | Acidic due to the carboxylic acid group. | Generally neutral or weakly basic. |

| Lipophilicity | Moderately lipophilic, influenced by the CF₃ group. | Can be tuned by substituents, often used to improve solubility. sci-hub.se |

| Metabolic Stability | Generally stable, but the carboxylic acid can be metabolized. | The 2-pyridone ring is often metabolically robust. sci-hub.se |

| Structural Mimicry | Can interact with targets via ionic and hydrogen bonds. | Can mimic the spatial arrangement and interactions of a phenyl or pyridine ring. sci-hub.se |

The design rationale for replacing the isonicotinic acid core with a 2-pyridone analog would be to explore different binding interactions with a biological target, improve cell permeability, or alter the metabolic profile of a drug candidate. For example, in the design of HIV capsid modulators, an indole (B1671886) ring was successfully replaced by a 2-pyridone to enhance cation-π interactions and hydrogen bonding with the target protein. mdpi.com This highlights the potential of the 2-pyridone scaffold to serve as a versatile bioisosteric replacement for aromatic and heteroaromatic systems, including substituted isonicotinic acids.

Applications of 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid in Complex Chemical Synthesis

Role as a Synthetic Synthon for Heterocyclic Compounds

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. 5-Fluoro-2-(trifluoromethyl)isonicotinic acid serves as a highly effective synthon for the construction of a variety of complex heterocyclic compounds. The trifluoromethyl group is a key moiety in many bioactive molecules, and methods for its introduction are of great interest. researchgate.net The presence of the carboxylic acid group provides a versatile handle for a wide range of chemical reactions, including amidation, esterification, and conversion to acyl halides, which can then be used in coupling reactions.

The strategic placement of the fluoro and trifluoromethyl groups on the pyridine (B92270) core allows for regioselective reactions, guiding the synthesis towards specific isomers. This is particularly crucial in medicinal chemistry, where precise molecular architectures are required for biological activity. For instance, similar fluorinated nicotinic acid derivatives are key starting materials in the synthesis of complex drugs. mdpi.com The synthesis of Sotorasib, for example, begins with 2,6-dichloro-5-fluoronicotinic acid, a structurally related compound, demonstrating the utility of this class of molecules in building intricate, multi-ring heterocyclic systems. mdpi.com

Table 1: Potential Heterocyclic Systems Derivable from this compound

| Heterocyclic Class | Potential Synthetic Transformation | Key Intermediate |

|---|---|---|

| Amides/Peptides | Amide coupling with amines/amino acids | Acyl chloride or activated ester |

| Oxadiazoles | Reaction with hydrazides followed by cyclization | N-Acylhydrazone |

| Thiazoles | Hantzsch-type synthesis from a corresponding thioamide | α-Haloketone derivative |

| Fused Pyridines | Intramolecular cyclization reactions | Appropriately substituted side chain |

Precursor in the Construction of Advanced Molecular Scaffolds

An advanced molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an exemplary precursor for such scaffolds due to its inherent structural and electronic properties. The rigid pyridine ring provides a well-defined three-dimensional orientation for appended substituents, while the trifluoromethyl and fluoro groups enhance metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for developing drug candidates. mdpi.com

The construction of advanced scaffolds from this precursor typically involves a multi-step process where each functional group is addressed sequentially.

Carboxylic Acid Modification : The -COOH group is often the initial point of elaboration, used to connect the scaffold to other molecular fragments or linkers.

Pyridine Ring Functionalization : The pyridine ring can undergo further substitution reactions, although the strong deactivation by the existing groups makes this challenging and selective.

Use in Multi-component Reactions : The activated acid derivative can participate in complex one-pot reactions to rapidly build molecular complexity.

The utility of trifluoromethyl-substituted pyridine rings as core scaffolds is evident in numerous FDA-approved drugs. mdpi.com For example, Enasidenib, used to treat acute myeloid leukemia, features two distinct trifluoromethylpyridine rings, highlighting the importance of this structural motif in creating highly specific enzyme inhibitors. mdpi.com

Table 2: Functional Groups of this compound and Their Role in Scaffold Construction

| Functional Group | Role in Synthesis | Impact on Scaffold Properties |

|---|---|---|

| Pyridine Ring | Rigid core structure | Provides defined geometry and metabolic stability |

| Carboxylic Acid | Versatile reaction handle for coupling | Allows attachment of diverse side chains |

| Fluorine Atom | Modulates electronic properties, blocks metabolism | Enhances binding affinity and pharmacokinetic profile |

| Trifluoromethyl Group | Strong electron-withdrawer, increases lipophilicity | Improves metabolic stability and cell permeability |

Development of Ligands for Catalytic Systems

The pyridine nitrogen and the oxygen atoms of the carboxylate group in this compound can act in concert as a bidentate chelating ligand for a variety of transition metals. The formation of stable metal complexes is a cornerstone of catalysis. The properties of such ligands are critical in determining the efficiency, selectivity, and stability of a catalyst.

The inclusion of a trifluoromethyl group on the ligand backbone has a profound electronic effect. As a potent electron-withdrawing group, it reduces the electron density on the pyridine ring and the coordinating nitrogen atom. This modification can significantly alter the properties of the resulting metal complex, such as its redox potential and Lewis acidity. For instance, in ruthenium complexes, trifluoromethyl substitution on ancillary ligands has been shown to impact the metal-to-ligand charge transfer (MLCT) absorption and the photo-induced activity of the complex. rsc.org By fine-tuning these electronic parameters, it is possible to design catalysts with tailored reactivity for specific organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The study of how fluorinated heterocyclic acids, like 5-fluoroorotic acid, coordinate with transition metals provides insight into the potential coordination modes of these types of ligands. nih.gov

Contributions to Methodological Advances in Organic Synthesis

The availability and application of highly functionalized building blocks like this compound contribute to methodological advances in organic synthesis. By providing access to novel chemical structures that were previously difficult to synthesize, such reagents expand the accessible chemical space for chemists, particularly in the field of drug discovery.

The unique electronic nature of this molecule, stemming from the combined influence of two different types of fluorine substitution, can lead to unexpected reactivity or enhanced selectivity in synthetic reactions. The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of molecules in certain transformations, such as cycloaddition reactions. nih.gov The use of this synthon can therefore facilitate the development of new synthetic protocols or improve the efficiency of existing ones.

Furthermore, the systematic use of such building blocks in combinatorial chemistry and high-throughput synthesis allows for the rapid generation of compound libraries. The analysis of the structure-activity relationships (SAR) within these libraries is a fundamental methodological approach in modern medicinal chemistry for identifying and optimizing lead compounds. The predictable influence of the fluoro and trifluoromethyl groups on molecular properties makes this precursor an invaluable tool in this process.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of fluorinated organic compounds in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the highly sensitive ¹⁹F, allows for a detailed and multi-dimensional analysis of the molecule's connectivity and environment.

The structural assignment of 5-Fluoro-2-(trifluoromethyl)isonicotinic acid is achieved by correlating the signals across ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F nucleus is particularly useful due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.org

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine (B92270) ring. The proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift. The signals for the ring protons would exhibit splitting patterns due to homo- and heteronuclear coupling with the adjacent fluorine atom.

¹³C NMR: The carbon spectrum provides information on all seven carbon atoms in the molecule. The trifluoromethyl carbon (CF₃) typically appears as a quartet due to one-bond coupling with the three fluorine atoms. The five carbons of the pyridine ring will show distinct chemical shifts influenced by the electron-withdrawing nature of the fluorine, trifluoromethyl, and carboxylic acid groups. Furthermore, these signals will exhibit C-F coupling constants of varying magnitudes depending on the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR: The fluorine spectrum is the most informative for this class of compounds, displaying signals for both the trifluoromethyl group and the fluorine atom attached to the pyridine ring. huji.ac.il The chemical shift of the CF₃ group typically appears in a distinct region from the aromatic fluorine. wikipedia.org For instance, the ¹⁹F chemical shift for trifluoromethyl groups in similar aromatic systems can range from approximately -60 to -65 ppm relative to CFCl₃. rsc.org The coupling between the ring fluorine and the ring protons (H-3 and H-6) provides crucial information for assigning the proton signals definitively.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | COOH | 12.0 - 14.0 | broad singlet | - |

| H-3 | 7.8 - 8.2 | doublet | ³J(H,F) ≈ 8-10 Hz | |

| H-6 | 8.8 - 9.2 | doublet | ⁴J(H,F) ≈ 2-4 Hz | |

| ¹³C | COOH | 160 - 165 | singlet | - |

| C-2 | 145 - 150 (q) | quartet | ²J(C,F) ≈ 30-40 Hz | |

| C-3 | 120 - 125 (d) | doublet | ²J(C,F) ≈ 15-25 Hz | |

| C-4 | 140 - 145 | singlet (or small d) | - | |

| C-5 | 155 - 160 (d) | doublet | ¹J(C,F) ≈ 240-260 Hz | |

| C-6 | 150 - 155 (d) | doublet | ³J(C,F) ≈ 3-5 Hz | |

| CF₃ | 118 - 122 (q) | quartet | ¹J(C,F) ≈ 270-280 Hz | |

| ¹⁹F | C₅-F | -110 to -120 | multiplet | - |

Variable-temperature (VT) NMR studies are crucial for investigating dynamic molecular processes such as conformational changes, restricted bond rotation, or tautomeric equilibria. biophysics.org For this compound, VT-NMR could be employed to study the rotational barrier of the carboxylic acid group. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct conformers. In derivatives or related heterocyclic systems, VT-NMR is a powerful method to study proton transfer and the equilibrium between different tautomeric forms, which can have significant implications for the compound's chemical reactivity and biological interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. amazonaws.com The spectra are complementary and offer a detailed "fingerprint" of the compound. For a molecule to absorb IR radiation, a change in the dipole moment must occur during the vibration. amazonaws.com

The IR spectrum of this compound is expected to be dominated by characteristic absorption bands:

O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration. libretexts.org

C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. libretexts.org

C-F Stretches: Strong absorptions in the 1100-1400 cm⁻¹ range are characteristic of C-F stretching vibrations. The bands for the CF₃ group are typically very intense.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy, which detects vibrations that cause a change in polarizability, would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-CF₃ bond, which may be weak in the IR spectrum. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl | C-F stretch (asymmetric) | ~1350 | Very Strong |

| Aromatic Fluorine | C-F stretch | 1200 - 1280 | Strong |

| Trifluoromethyl | C-F stretch (symmetric) | ~1150 | Very Strong |

X-ray Crystallography for Solid-State Structure Determination

In the solid state, isonicotinic acid derivatives often form hydrogen-bonded networks. Common motifs include head-to-head centrosymmetric dimers via O-H···O hydrogen bonds between carboxylic acid groups, or catemer motifs involving O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule. researchgate.net The presence of the highly electronegative fluorine and trifluoromethyl groups would likely influence the crystal packing through dipole-dipole interactions and potentially weak C-F···H or F···F interactions. The determination of the crystal structure would confirm the planarity of the pyridine ring and the orientation of the carboxylic acid and trifluoromethyl substituents relative to the ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. researchgate.net For this compound (C₇H₃F₄NO₂), the calculated exact mass is 209.00999 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecular ion, which provides further structural evidence. nih.gov A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial characteristic losses:

Loss of H₂O: Elimination of water from the carboxylic acid group.

Loss of •OH: Loss of a hydroxyl radical.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Loss of •CF₃: Cleavage of the C-CF₃ bond to lose a trifluoromethyl radical, which is a stable radical.

Analyzing the exact masses of the resulting fragment ions allows for the determination of their elemental compositions, enabling a detailed reconstruction of the molecule's fragmentation pattern and reinforcing the proposed structure.

Spectroscopic Data Interpretation and Resolution of Ambiguities

While each spectroscopic technique provides valuable data, it is the synergistic combination of these methods that resolves structural ambiguities and leads to a definitive characterization. researchgate.net For example:

IR spectroscopy confirms the presence of carboxylic acid and C-F bonds, but it cannot distinguish between isomers.

Mass spectrometry confirms the molecular formula but provides limited information on the substitution pattern of the pyridine ring.

NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data including coupling patterns (e.g., H-F and C-F couplings), is essential for establishing the precise connectivity and regiochemistry, confirming the 2, 4, and 5 positions of the trifluoromethyl, carboxylic acid, and fluoro substituents, respectively.

Finally, X-ray crystallography provides the ultimate confirmation of the solid-state structure and reveals crucial details about intermolecular interactions that govern the material's properties.

Together, these advanced analytical techniques provide a comprehensive and unambiguous structural elucidation of this compound, forming a complete picture of its molecular architecture in both solution and the solid state.

Theoretical and Computational Investigations of 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Fluoro-2-(trifluoromethyl)isonicotinic acid. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbital Analysis and Electronic Properties

A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov

For this compound, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to significantly influence the electronic distribution and orbital energies. DFT calculations can map the electron density, highlighting the electrophilic and nucleophilic regions of the molecule. The strong electron-withdrawing effects of the substituents likely lower the energy of both the HOMO and LUMO, potentially impacting the molecule's interaction with other chemical species.

Table 1: Representative Calculated Electronic Properties

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule with these functional groups, based on computational studies of similar compounds.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the structural confirmation of synthesized this compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. biophysics.org DFT calculations can provide theoretical predictions of these shifts, which are invaluable for assigning the signals in experimentally obtained spectra. scispace.comresearchgate.net For instance, the ¹⁹F NMR chemical shifts would be distinct for the fluorine atom on the pyridine (B92270) ring and the fluorine atoms of the trifluoromethyl group.

Vibrational Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. science.gov Theoretical calculations can predict these frequencies, aiding in the assignment of the experimental spectra. Key vibrational modes for this molecule would include the C=O and O-H stretching of the carboxylic acid group, C-F stretching from both the ring and the trifluoromethyl group, and the vibrations of the pyridine ring.

Table 2: Representative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 |

| C=O Stretch (Carboxylic Acid) | ~1720 |

| C-F Stretch (Aromatic) | ~1250 |

| C-F Stretch (Trifluoromethyl) | ~1150-1200 |

Note: These are representative values and the actual experimental values may vary.

Computational Studies of Reaction Mechanisms in Synthesis

The synthesis of this compound involves several chemical transformations. Computational chemistry can be used to model the reaction pathways of these synthetic steps, providing a deeper understanding of the underlying mechanisms. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics.

For example, a potential synthetic route could involve the trifluoromethylation of a suitable pyridine precursor. rsc.org DFT studies could be employed to investigate the mechanism of this step, clarifying the role of the catalyst and the nature of the key intermediates. This knowledge can be leveraged to optimize reaction conditions, potentially leading to higher yields and fewer byproducts.

Conformation and Tautomerism Studies

The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for the possibility of different conformations and tautomeric forms of this compound.

Conformational Analysis: The molecule's properties can be influenced by the spatial arrangement of its atoms. Of particular interest is the orientation of the carboxylic acid group relative to the pyridine ring. Computational methods can be used to calculate the potential energy surface for the rotation around the C-C bond connecting the carboxylic acid to the ring, identifying the most stable conformers. researchgate.netmdpi.comrsc.org

Tautomerism: Tautomers are isomers that readily interconvert, often through the migration of a proton. For this compound, proton transfer between the carboxylic acid group and the pyridine nitrogen could lead to a zwitterionic tautomer. Quantum chemical calculations can determine the relative energies of these tautomers in both the gas phase and in different solvents, predicting which form is likely to be predominant under various conditions. nih.govresearchgate.netmdpi.comnih.gov

Molecular Modeling and Interaction Analysis (relevant to its role as a building block)

As a substituted pyridine derivative, this compound has the potential to be a valuable building block, or synthon, in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net Molecular modeling techniques are crucial for understanding how this molecule might interact with other species.

By analyzing the molecule's electrostatic potential surface, regions of positive and negative charge can be identified, predicting sites for non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions are fundamental in crystal engineering and in the binding of a molecule to a biological target.

Molecular docking simulations could be used to predict how derivatives of this compound might bind to the active site of a protein, guiding the design of new therapeutic agents. nih.gov The fluorine and trifluoromethyl substituents can significantly influence binding affinity and metabolic stability, making this a compound of interest for such studies.

Future Research Perspectives on 5 Fluoro 2 Trifluoromethyl Isonicotinic Acid

Emerging Synthetic Methodologies and Fluorination Techniques

While classical methods for the synthesis of trifluoromethylpyridines (TFMPs), such as the halogen-exchange (Halex) reaction on chlorinated pyridine (B92270) precursors or the vapor-phase fluorination of picolines, have been established, future research is expected to focus on more efficient, selective, and sustainable methodologies. nih.govalfa-chemical.com The development of novel synthetic routes to 5-Fluoro-2-(trifluoromethyl)isonicotinic acid could benefit from several emerging areas.

One promising avenue is the application of cyclocondensation reactions using readily available trifluoromethyl-containing building blocks. nih.govresearchgate.net Strategies involving the construction of the pyridine ring from simple, fluorinated acyclic precursors could offer a more convergent and flexible approach to the target molecule and its derivatives. nih.gov

Furthermore, the field of late-stage fluorination presents significant opportunities. Techniques that allow for the direct introduction of fluorine onto a pre-functionalized pyridine ring could streamline synthesis and enable rapid access to analogues. Modern electrophilic fluorinating agents, such as Selectfluor, have shown broad utility in the fluorination of various organic substrates and could potentially be adapted for this purpose. mdpi.com Another cutting-edge technique involves direct fluorination with elemental fluorine (F₂) gas in specialized reactors, a method that has been patented for the synthesis of other complex fluorinated heterocyclic carboxylic acids. justia.com The adaptation of such powerful fluorination methods represents a key area for future investigation.

| Methodology | Description | Potential Advantages for Target Synthesis | Key Research Challenge |

| Cyclocondensation | Construction of the pyridine ring from smaller, fluorinated acyclic precursors. nih.govnih.gov | High convergence, flexibility in precursor choice, potential for diverse analogue synthesis. | Identification of suitable precursors and optimization of reaction conditions for regioselectivity. |

| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond on a pre-formed pyridine ring. | Atom economy, reduced step count, rapid access to analogues from a common intermediate. | Achieving high regioselectivity at the C5 position in the presence of other directing groups. |

| Direct Elemental Fluorination | Use of F₂ gas as the fluorine source for direct fluorination of a substrate. justia.com | High reactivity, potential for exhaustive fluorination if desired. | Controlling selectivity, handling of highly reactive and hazardous F₂ gas. |

| Electrophilic Fluorination | Utilization of modern reagents like Selectfluor to introduce fluorine. mdpi.com | Milder reaction conditions compared to F₂, broad substrate scope. | Optimization of reactivity and selectivity for the specific isonicotinic acid scaffold. |

Exploration of Novel Reactivity Profiles and Derivatization Pathways

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the pyridine nitrogen, and the electronically activated aromatic ring. While standard transformations of the carboxylic acid (e.g., esterification, amidation) are predictable, the interplay between the fluorine and trifluoromethyl substituents offers avenues for novel reactivity. These strongly electron-withdrawing groups significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Future research should systematically explore the derivatization of this scaffold. The carboxylic acid handle is a prime site for modification, allowing for the generation of amides, esters, and acyl halides, which can serve as intermediates for further functionalization. The development of efficient coupling protocols to link the acid with diverse amine or alcohol fragments is crucial for its application in medicinal chemistry library synthesis.

Moreover, the pyridine ring itself presents opportunities for derivatization. The fluorine atom at the 5-position could potentially be displaced by various nucleophiles under SNAr conditions. Investigating the regioselectivity of such reactions and the influence of the C2-trifluoromethyl group on the activation of the C5-position would be a valuable research endeavor.

| Reaction Type | Target Functional Group | Potential Products | Research Focus |

| Amide Coupling | Carboxylic Acid | Diverse primary, secondary, and tertiary amides | Optimization of coupling reagents (e.g., EDC, HOBt) for high-yield synthesis with various amines. organic-chemistry.org |

| Esterification | Carboxylic Acid | Alkyl and aryl esters | Exploring acid- or base-catalyzed methods and their compatibility with the fluorinated ring. |

| Nucleophilic Aromatic Substitution (SNAr) | C-F bond at position 5 | 5-substituted pyridines (e.g., ethers, amines, thioethers) | Determining the reactivity and scope of nucleophiles for displacing the fluoride (B91410) ion. |

| Metal-Catalyzed Cross-Coupling | C-F bond or C-H bonds | Arylated or alkylated pyridine derivatives | Investigating the potential for C-F or C-H bond activation for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. |

Untapped Potential as a Building Block in Complex Organic Molecule Assembly

The true value of this compound lies in its potential as a versatile building block, or synthon, for constructing more complex molecules. The trifluoromethylpyridine motif is a key component in numerous successful agrochemicals and pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. jst.go.jpjst.go.jpresearchgate.net

In medicinal chemistry , this acid could be a foundational scaffold for developing new therapeutic agents. Its structure is suitable for designing inhibitors of enzymes where the carboxylic acid can interact with active site residues and the fluorinated pyridine core can occupy hydrophobic pockets. The synthesis of libraries based on this core structure could lead to the discovery of novel drug candidates.

In agrochemicals , trifluoromethylpyridines are integral to many modern herbicides and insecticides. nih.govjst.go.jp The specific substitution pattern of this compound could impart unique biological activity and an advantageous toxicological profile, making it an attractive starting point for the development of next-generation crop protection agents.

Beyond life sciences, fluorinated organic molecules are increasingly used in materials science . The unique electronic properties and high thermal stability conferred by fluorine make this compound a candidate for incorporation into organic light-emitting diodes (OLEDs), polymers, or as a linker in the synthesis of metal-organic frameworks (MOFs) with tailored properties for gas storage or catalysis.

| Field of Application | Rationale for Use | Potential Target Molecules |

| Medicinal Chemistry | The CF₃ group can enhance metabolic stability and binding affinity; the pyridine nitrogen and carboxylic acid can form key hydrogen bonds. jst.go.jpresearchgate.net | Kinase inhibitors, enzyme inhibitors, antiviral agents. |

| Agrochemistry | Trifluoromethylpyridines are a well-established class of potent herbicides and insecticides. nih.govjst.go.jp | Herbicides, fungicides, insecticides with novel modes of action. |

| Materials Science | Fluorination can improve thermal stability, tune electronic properties, and increase hydrophobicity. | Organic linkers for MOFs, components for functional polymers, materials for electronic devices. |

Advanced Analytical and Computational Approaches for Comprehensive Characterization and Mechanistic Understanding

A complete understanding of this compound requires the application of advanced analytical and computational tools. While standard techniques like NMR (¹H, ¹³C) and mass spectrometry are essential for routine characterization, ¹⁹F NMR spectroscopy is particularly powerful for fluorinated compounds, as the fluorine chemical shift is highly sensitive to the local electronic environment.

Future research should integrate experimental data with high-level computational chemistry . Density Functional Theory (DFT) calculations can be employed to predict ¹⁹F NMR chemical shifts, aiding in the unambiguous assignment of structures, especially in cases of complex reaction mixtures or potential isomers. nih.gov Such computational methods are also invaluable for probing the fundamental properties of the molecule, including its electrostatic potential, frontier molecular orbitals, and bond dissociation energies. This information can be used to predict reactivity and guide the design of new synthetic reactions. nih.gov

Furthermore, computational modeling can provide deep mechanistic insights into derivatization and cross-coupling reactions. By mapping reaction pathways and calculating the energy barriers of transition states, researchers can understand why certain reactions are favored over others and rationally design catalysts or reaction conditions to achieve desired outcomes. nih.gov Combining these in silico approaches with rigorous experimental studies will accelerate the exploration of this promising molecule's chemistry.

| Technique | Application | Anticipated Insights |

| ¹⁹F NMR Spectroscopy | Structural characterization and reaction monitoring. | Unambiguous confirmation of fluorine incorporation and regiochemistry; real-time monitoring of reactions involving the C-F bond. |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reactivity. nih.govnih.gov | Accurate prediction of ¹⁹F NMR shifts; calculation of molecular properties (e.g., pKa, dipole moment); mapping of electron density to identify reactive sites. |

| Quantum Mechanics (QM) Calculations | Elucidation of reaction mechanisms. | Determination of transition state energies and reaction pathways for derivatization and substitution reactions. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and fragmentation analysis. | Unambiguous confirmation of elemental composition; structural information from fragmentation patterns, especially for new derivatives. |

Q & A

Basic: What are the established synthesis routes for 5-Fluoro-2-(trifluoromethyl)isonicotinic acid, and how can yield be optimized?

The synthesis typically involves multi-step modifications of isonicotinic acid derivatives. Key steps include halogenation (fluorination) and trifluoromethylation, often requiring:

- Temperature control : Reactions are performed at 0–5°C during fluorination to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for trifluoromethyl group introduction .

- Catalysts : Palladium or copper catalysts are employed for cross-coupling reactions to attach the trifluoromethyl group .

Yield optimization : Adjust reaction time (12–24 hours for complete conversion) and use anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (209.1 g/mol) and fragmentation patterns .

- IR spectroscopy : Confirm carboxylic acid (-COOH) stretching (~1700 cm) and C-F bonds (1100–1200 cm) .

Advanced: How can reaction conditions be optimized to avoid degradation of sensitive intermediates during synthesis?

- pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid group while preventing hydrolysis of fluorinated intermediates .

- Protecting groups : Use tert-butyl or benzyl groups to shield the carboxylic acid during trifluoromethylation steps .

- Low-temperature quenching : Rapid cooling (-20°C) after reaction completion minimizes thermal degradation .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies involving fluorinated analogs?

- Analog synthesis : Prepare derivatives like 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS 1227581-20-5) to assess the impact of substituent position on biological activity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens to correlate trifluoromethyl positioning with inhibitory potency .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity changes when modifying fluorine or CF groups .

Advanced: How should researchers resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?

- Cross-validate techniques : Combine F NMR with X-ray crystallography to confirm CF group orientation if NMR signals overlap .

- Isotopic labeling : Use C-labeled precursors to clarify ambiguous signals in crowded aromatic regions of H NMR spectra .

- Collaborative analysis : Share raw data with computational chemists to model expected spectra and identify anomalies .

Advanced: What are the stability profiles of this compound under varying storage conditions?

- Temperature : Store at -20°C in inert atmospheres (argon) to prevent oxidation of the CF group .

- Light sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the pyridine ring .

- Solvent stability : Avoid prolonged storage in aqueous solutions; use lyophilization for long-term preservation .

Basic: How can researchers assess the biological activity of this compound in agrochemical or pharmaceutical contexts?

- Enzyme inhibition assays : Measure IC values against acetylcholinesterase (for agrochemical potential) or kinase targets (for anticancer activity) .

- Microbial susceptibility testing : Use minimum inhibitory concentration (MIC) assays against plant pathogens or drug-resistant bacteria .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate selective toxicity .

Advanced: What computational tools are recommended for modeling the electronic effects of fluorine substituents?

- DFT calculations : Use Gaussian or ORCA to map electron density changes induced by fluorine/CF groups on the pyridine ring .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and reactivity .

- QSAR models : Train machine learning algorithms with datasets of fluorinated analogs to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.